Ethyl 4-benzoylbenzoate
Overview
Description
Ethyl 4-benzoylbenzoate is an organic compound with the molecular formula C16H14O3. It is a derivative of benzoic acid and is commonly used in various chemical applications. The compound is characterized by its ester functional group, which is formed by the reaction of benzoic acid with ethanol. This compound is known for its stability and versatility in chemical reactions.
Mechanism of Action
Target of Action
Ethyl 4-benzoylbenzoate, also known as 4-Carboethoxybenzophenone, is a compound that has been studied for its potential use as a local anesthetic . The primary targets of local anesthetics are the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, and their blockade results in a loss of sensation in the local area.
Mode of Action
Local anesthetics like this compound act by binding to specific parts of the sodium ion channels on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, the excitability of the membrane is reduced, leading to a loss of sensation in the local area without affecting consciousness .
Biochemical Pathways
It is known that the compound’s action involves the interruption of sodium ion channels, which are crucial for the propagation of nerve impulses . This interruption can affect various downstream effects, including the transmission of pain signals.
Pharmacokinetics
It is known that local anesthetics are typically designed to have a rapid onset and a duration of action that is sufficient for the required procedure . The bioavailability of these compounds can be influenced by factors such as the site of administration and the presence of vasoconstrictors, which can slow absorption and prolong the duration of action .
Result of Action
The primary result of this compound’s action is a loss of sensation in the local area where it is applied, due to its ability to block the conduction of nerve impulses . This makes it potentially useful for procedures requiring local anesthesia.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the local environment can affect the compound’s ionization state, which in turn can influence its ability to penetrate nerve membranes . Additionally, the presence of other substances, such as vasoconstrictors, can affect the compound’s absorption and duration of action
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-benzoylbenzoate can be synthesized through the esterification of 4-benzoylbenzoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-benzoylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-benzoylbenzyl alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-Benzoylbenzoic acid.
Reduction: 4-Benzoylbenzyl alcohol.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-benzoylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity.
Comparison with Similar Compounds
Ethyl 4-benzoylbenzoate can be compared with other similar compounds such as:
Ethyl benzoate: A simpler ester with a similar structure but lacking the benzoyl group.
Mthis compound: Similar to this compound but with a methyl group instead of an ethyl group.
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used in different applications such as a topical treatment for scabies.
Uniqueness
This compound is unique due to its specific structure, which includes both an ester and a benzoyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-benzoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-19-16(18)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYJRBJRMVNCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341202 | |
Record name | Ethyl 4-benzoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15165-27-2 | |
Record name | Ethyl 4-benzoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.